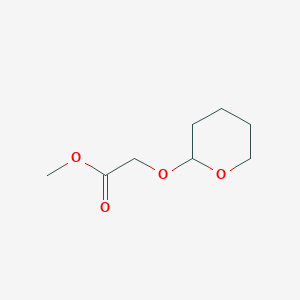

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

Description

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate (CAS: 135643-82-2) is an ester derivative featuring a tetrahydro-2H-pyran (THP) ring linked via an oxygen atom to an acetate group. This compound is widely used as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its synthesis typically involves esterification of 2-hydroxyphenylacetic acid followed by protection of the hydroxyl group with 3,4-dihydro-2H-pyran under mild conditions . The THP group serves as a protective moiety, enhancing stability during multi-step reactions.

Propriétés

IUPAC Name |

methyl 2-(oxan-2-yloxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-10-7(9)6-12-8-4-2-3-5-11-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLKUYMAKPMCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449576 | |

| Record name | Methyl tetrahydropyranyloxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135643-82-2 | |

| Record name | Methyl tetrahydropyranyloxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Acid-Catalyzed THP Protection

The reaction of glycolic acid with DHP in the presence of pyridinium p-toluenesulfonate (PPTS) or hydrochloric acid (HCl) in dichloromethane (DCM) yields 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid. Subsequent esterification with methanol and thionyl chloride (SOCl₂) produces the target compound in yields exceeding 75%. For example, a 1:1.2 molar ratio of glycolic acid to DHP with 0.1 equiv. PPTS at 25°C for 12 hours achieves 82% conversion.

Solvent and Catalyst Optimization

Replacing PPTS with camphorsulfonic acid (CSA) in tetrahydrofuran (THF) reduces reaction time to 6 hours with comparable yields. Polar aprotic solvents like acetonitrile improve THP group stability during esterification, minimizing side reactions such as transesterification.

Esterification of Pre-Protected Intermediates

Alternative methods focus on esterifying pre-formed 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid.

Mitsunobu Esterification

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the acid reacts with methanol to yield the ester. This method avoids acidic conditions, preserving acid-sensitive functional groups. Yields range from 68–72%, with stoichiometric DEAD required for complete conversion.

Steglich Esterification

N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze the reaction at 0°C, achieving 85% yield within 4 hours. This approach is preferred for small-scale syntheses due to milder conditions.

One-Pot Protection-Esterification Strategies

Industrial-scale processes favor one-pot methodologies to reduce isolation steps.

Concurrent THP Protection and Methylation

A patented method combines glycolic acid, DHP, and methanol with sulfuric acid as a dual catalyst. The THP protection and esterification occur sequentially in refluxing toluene, yielding 78% product after 8 hours. Excess DHP (1.5 equiv.) ensures complete conversion, while molecular sieves absorb water, shifting equilibrium favorably.

Phase-Transfer Catalysis

Employing tetrabutylammonium bromide (TBAB) in a biphasic system (water-toluene) enhances reaction rates. At 60°C, 90% yield is achieved in 3 hours, with TBAB facilitating interfacial transport of glycolic acid into the organic phase.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed THP + SOCl₂ | PPTS, DCM, 25°C, 12h | 82% | High purity, scalable | Acidic conditions may degrade substrates |

| Mitsunobu esterification | DEAD, PPh₃, THF, 0°C, 6h | 72% | Neutral pH, functional group tolerance | Costly reagents, stoichiometric DEAD |

| One-pot with H₂SO₄ | H₂SO₄, toluene, reflux, 8h | 78% | Industrial scalability | Requires careful water removal |

| Phase-transfer catalysis | TBAB, H₂O-toluene, 60°C, 3h | 90% | Rapid, high yield | Emulsion formation during workup |

Mechanistic Insights and Side Reactions

THP Protection Mechanism

The acid-catalyzed addition of DHP to glycolic acid proceeds via oxonium ion formation, with the hydroxyl oxygen attacking the electrophilic C2 position of DHP. Steric hindrance from the THP ring favors equatorial positioning, stabilizing the intermediate.

Esterification Side Reactions

Competitive transesterification occurs if excess methanol is present during THP protection, leading to methyl glycolate byproducts. This is mitigated by stepwise addition of methanol post-protection.

Industrial-Scale Optimization

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemical Applications

1. Organic Synthesis

- Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its ester functional group makes it an ideal candidate for various reactions, including nucleophilic substitutions and hydrolysis.

- It can undergo transesterification reactions, allowing for the introduction of different alcohol moieties, which is crucial in developing new compounds with tailored properties.

2. Reagent in Chemical Reactions

- The compound acts as a reagent in several organic transformations, including acylation and alkylation processes. This capability makes it valuable in the pharmaceutical industry for drug development and synthesis .

Biological Applications

1. Biochemical Pathway Studies

- In biological research, this compound is employed to study enzyme kinetics and biochemical pathways. Its ability to participate in hydrolysis allows researchers to investigate the mechanisms of enzyme action and substrate specificity.

2. Drug Development

- The compound has potential applications in the pharmaceutical industry as a building block for drug synthesis due to its structural characteristics that can influence biological activity. For instance, derivatives of this compound may exhibit pharmacological properties that can be explored for therapeutic applications.

Industrial Applications

1. Production of Specialty Chemicals

- This compound is used in the production of specialty chemicals, including fragrances and flavorings. Its pleasant odor profile makes it suitable for use in cosmetic formulations and food products.

2. Material Science

- The compound's unique chemical properties enable its use in creating novel materials with specific functionalities, such as polymers or coatings that require particular chemical resistance or mechanical properties.

Mécanisme D'action

The mechanism of action of methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological pathways .

Comparaison Avec Des Composés Similaires

Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

- Structural Similarity : The ethyl ester analog (CAS: 836657-00-2) replaces the methyl group with an ethyl chain, resulting in increased lipophilicity and molecular weight (200.23 g/mol vs. 186.20 g/mol for the methyl derivative) .

- Physical Properties: The boiling point is notably higher (228.3°C vs. 208.5°C), reflecting the influence of the longer alkyl chain on volatility .

- Applications : Similar to the methyl ester, it is employed in organic synthesis but may offer slower hydrolysis kinetics due to steric hindrance, making it preferable in reactions requiring prolonged ester stability .

Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate

- Structural Difference : The THP ring is attached at the 4-position instead of the 2-position, altering steric and electronic properties.

- Physical Properties : Molecular weight is 158.20 g/mol, with a boiling point of 208.5°C .

- Applications : This positional isomer is utilized in life science research, particularly in kinase inhibitor synthesis, where spatial arrangement impacts binding affinity .

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate Hydrochloride

- Functional Group Variation: Incorporation of an amino group (CAS: 477585-43-6) introduces basicity and salt-forming capability.

- Physical Properties : The hydrochloride salt has a molecular weight of 209.67 g/mol, enhancing water solubility compared to neutral esters .

- Applications: Used in pharmaceutical research for prodrug development, leveraging the amino group for targeted delivery .

Brominated and Ethynyl Derivatives

- Structural Modifications : Derivatives like Methyl 2-((2R,4R,6S)-4-bromo-6-ethynyltetrahydro-2H-pyran-2-yl)acetate feature bromine and ethynyl substituents, increasing molecular weight and reactivity.

- Applications : These derivatives are intermediates in cancer therapy research, where halogenation enhances electrophilic character for covalent binding to biological targets .

Comparative Data Table

Key Findings and Insights

- Steric and Electronic Effects : The position of the THP group (2- vs. 4-) and alkyl chain length (methyl vs. ethyl) significantly influence reactivity and physical properties. For example, ethyl esters exhibit slower hydrolysis due to increased steric bulk .

- Functional Group Impact: Amino-substituted derivatives enable salt formation, enhancing solubility for biomedical applications, while brominated analogs improve electrophilicity for targeted covalent bonding .

- Synthetic Versatility : this compound serves as a scaffold for diverse modifications, underscoring its utility in drug discovery and materials science .

Activité Biologique

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C₈H₁₄O₄, features a tetrahydropyran ring that is known to influence its biological properties. The structural characteristics of this compound may contribute to its interaction with biological targets.

Mechanisms of Biological Activity

- Splicing Inhibition : Research has indicated that compounds with similar structural motifs can act as inhibitors of spliceosomal activity. For instance, derivatives of herboxidiene, which share a tetrahydropyran structure, exhibit splicing inhibition across various cancer cell lines, suggesting that this compound may possess similar properties .

- Neuroprotective Effects : Compounds that modulate pathways involved in neuroprotection have been studied for their ability to protect neuronal cells from damage. Analogous compounds have demonstrated protective effects against neurotoxicity induced by stressors such as corticosterone in HT-22 cells, indicating that this compound could potentially exhibit neuroprotective properties through similar mechanisms .

- Anticancer Activity : The anticancer potential of compounds featuring the tetrahydropyran moiety has been explored extensively. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines by promoting apoptosis or inhibiting cell proliferation . this compound's structural similarity to known anticancer agents suggests it may also exhibit such activities.

Table 1: Summary of Biological Activities Related to this compound

Detailed Findings

- Splicing Inhibition : In a study investigating the splicing inhibitory activity of related compounds, it was found that structural modifications significantly influenced potency. The presence of a tetrahydropyran ring was crucial for maintaining high activity levels against spliceosomal components .

- Neuroprotection : The neuroprotective effects were quantified using an MTT assay, demonstrating that treatment with compounds similar to this compound increased cell viability significantly when exposed to neurotoxic agents .

- Anticancer Effects : The cytotoxic profile of related compounds was assessed across multiple cancer cell lines, revealing IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in oncology .

Q & A

Q. How can functional group interconversion (e.g., ester to amide) expand the compound’s utility in organic synthesis?

- Methodology : Transesterification (e.g., with amines under basic conditions) converts the ester to amides. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/alkyl groups, leveraging the THP-protected scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.